molecular formula C8H10F2N2O2 B14130747 Ethyl difluoro(4-methylpyrazole-5-yl)acetateE

Ethyl difluoro(4-methylpyrazole-5-yl)acetateE

Katalognummer: B14130747
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: SLOPSSMOOCXEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl difluoro(4-methylpyrazole-5-yl)acetateE is a chemical compound with the molecular formula C8H10F2N2O2 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a difluoro group, a methylpyrazole ring, and an ethyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Ethyl difluoro(4-methylpyrazole-5-yl)acetateE typically involves the reaction of 4-methylpyrazole with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the yield of the product. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired purity and quality of the compound.

Analyse Chemischer Reaktionen

Ethyl difluoro(4-methylpyrazole-5-yl)acetateE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

    Oxidation: When subjected to oxidation, this compound can form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different chemical properties.

Wissenschaftliche Forschungsanwendungen

Ethyl difluoro(4-methylpyrazole-5-yl)acetateE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for investigating biochemical processes.

    Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets, including enzymes and receptors, which could lead to the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of Ethyl difluoro(4-methylpyrazole-5-yl)acetateE involves its interaction with specific molecular targets, such as enzymes and receptors . The difluoro group and the methylpyrazole ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction. Additionally, it can interact with receptors to trigger specific cellular responses, making it a valuable tool in pharmacological research.

Vergleich Mit ähnlichen Verbindungen

Ethyl difluoro(4-methylpyrazole-5-yl)acetateE can be compared with other similar compounds, such as pyrazole derivatives and difluoroacetate esters . Some of the similar compounds include:

This compound stands out due to its specific combination of a difluoro group and a methylpyrazole ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C8H10F2N2O2

Molekulargewicht

204.17 g/mol

IUPAC-Name

ethyl 2,2-difluoro-2-(4-methyl-1H-pyrazol-5-yl)acetate

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-5(2)4-11-12-6/h4H,3H2,1-2H3,(H,11,12)

InChI-Schlüssel

SLOPSSMOOCXEKH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=C(C=NN1)C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.